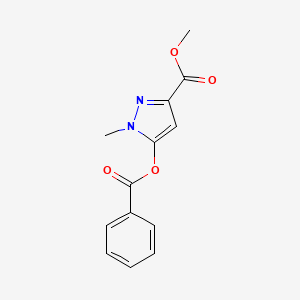
Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 5-(benzoyloxy)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The benzoyloxy group can be introduced via a benzoylation reaction using benzoyl chloride and a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(benzoyloxy)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield different pyrazole derivatives by altering the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives. It may also serve as a probe to investigate the biological activity of related compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(hydroxy)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(methoxy)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(acetoxy)-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(benzoyloxy)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the benzoyloxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzoyloxy group can participate in specific chemical reactions that other similar compounds may not undergo.
Eigenschaften
IUPAC Name |
methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-11(8-10(14-15)13(17)18-2)19-12(16)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEPUWXBIGNAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxyphenyl)-1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one](/img/structure/B4385261.png)
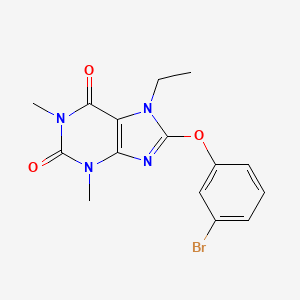
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B4385271.png)
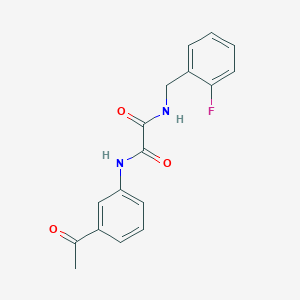
![4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B4385284.png)
![methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B4385285.png)
![N-METHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B4385287.png)
![N-[4-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B4385295.png)
![6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B4385298.png)
![7-Butyl-1,3-dimethyl-8-[(4-methylanilino)methyl]purine-2,6-dione](/img/structure/B4385308.png)
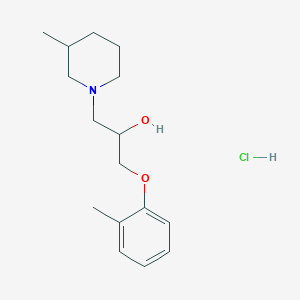
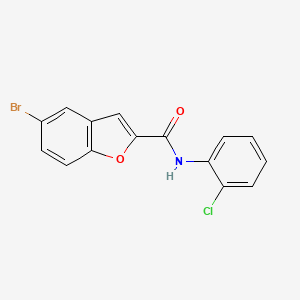
![N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4385334.png)
![(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazol-2-yl)methanol](/img/structure/B4385342.png)
